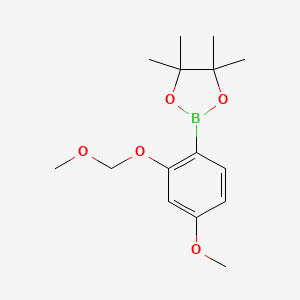

2-(4-Methoxy-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound is a boronate ester featuring a phenyl ring substituted with a methoxy group at the 4-position and a methoxymethoxy group at the 2-position, linked to a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety. The methoxymethoxy group acts as a protected hydroxyl, enhancing stability while retaining reactivity for downstream transformations . Boronate esters of this class are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

2-[4-methoxy-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-11(18-6)9-13(12)19-10-17-5/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNHYHDOSCITTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-2-(methoxymethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature and pressure to optimize the reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxy-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Essential for Suzuki–Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki–Miyaura coupling.

Phenols and Quinones: From oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxy-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Organic Synthesis: As a reagent in Suzuki–Miyaura coupling to form biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

Material Science: In the synthesis of polymers and advanced materials.

Medicinal Chemistry: For the development of new drugs and therapeutic agents.

Biological Research: As a tool for labeling and tracking biomolecules.

Wirkmechanismus

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. The process involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and aromatic systems. Below is a comparative analysis:

Key Observations :

- Substituent Position : Methoxymethoxy at the 2-position (target compound) vs. 4-position (2j) alters electronic density and steric accessibility, impacting reaction rates in cross-couplings .

- Aromatic System : Naphthalene-based analogs () exhibit extended conjugation, useful in materials science but require more complex synthesis .

- Electron Effects : Chloro substituents () enhance electrophilicity, favoring couplings with electron-rich aryl halides, whereas methoxy groups are electron-donating .

Reactivity and Stability

- Hydrolysis Stability: The methoxymethoxy group in the target compound improves stability compared to phenolic analogs (e.g., ), which are susceptible to oxidation .

- Cross-Coupling Efficiency : Electron-rich aryl boronates like the target compound show moderate reactivity in Suzuki couplings, requiring activated partners (e.g., aryl iodides). Chloro-substituted analogs () react faster but may require lower temperatures .

- Synthetic Yields : Pinacol boronate esters typically achieve yields of 70–80% in optimized syntheses (e.g., 75% for , % for ), indicating robustness across analogs .

Biologische Aktivität

2-(4-Methoxy-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in various biological applications. Its structure incorporates a boron-containing moiety, which is known to enhance chemical reactivity and biological activity. This article reviews the biological activity of this compound based on available research findings and data.

- Chemical Formula : C13H19BO4

- CAS Number : 936250-15-6

- Molecular Weight : 250.10 g/mol

- Purity : 95%+

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been noted for its role in inhibiting nitric oxide production and modulating inflammatory responses. The compound's mechanism includes:

- Inhibition of Nitric Oxide Synthase (iNOS) : Studies have shown that it can significantly reduce iNOS expression in macrophages stimulated by lipopolysaccharides (LPS) .

- Blocking Inflammatory Pathways : The compound inhibits the activation of key inflammatory signaling pathways such as NF-κB and MAP kinases (p38 and JNK), leading to decreased production of pro-inflammatory cytokines .

- Induction of Protective Enzymes : It promotes the expression of haem oxygenase-1 (HO-1), which is crucial for cellular protection against oxidative stress .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Nitric Oxide Production | Inhibition in LPS-stimulated macrophages | |

| iNOS Expression | Down-regulated | |

| NF-κB Activation | Inhibited | |

| HO-1 Expression | Induced |

Study on Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, it was found that derivatives similar to 2-(4-Methoxy-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane effectively reduced inflammation markers in RAW 264.7 macrophages. The results indicated a significant decrease in nitric oxide levels and pro-inflammatory cytokines upon treatment with these compounds.

Research on Cellular Protection

Another study highlighted the protective effects of this class of compounds against oxidative stress. The induction of HO-1 was linked to reduced cellular damage in models of oxidative injury, suggesting therapeutic potential for diseases characterized by inflammation and oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.